HLY78 is a small molecule identified as an activator of the Wnt/β-catenin signaling pathway, which plays a critical role in embryonic development, stem cell maintenance, and various human diseases [].
HLY78 targets the DIX domain of Axin, a protein that negatively regulates Wnt signaling. By binding to Axin, HLY78 promotes the interaction between Axin and LRP6, another key player in the pathway. This interaction leads to LRP6 phosphorylation and ultimately activates Wnt signaling [].
Due to its ability to activate the Wnt/β-catenin pathway, HLY78 holds promise for therapeutic applications in conditions where enhanced Wnt signaling is beneficial. This includes:
HLY78 is a small-molecule compound recognized for its role as a Wnt/β-catenin signaling pathway modulator. It specifically targets the Dishevelled Axin (DAX) domain of Axin, enhancing the interaction between Axin and Low-Density Lipoprotein Receptor-Related Protein 6 (LRP6), which is crucial for Wnt signal transduction. This interaction leads to the phosphorylation of LRP6 and subsequent activation of the Wnt signaling cascade, promoting various biological processes, including cell proliferation and differentiation .
Specific details on synthetic pathways are often proprietary or detailed in scientific literature focusing on structure-activity relationships.
HLY78 exhibits significant biological activity by activating the Wnt/β-catenin pathway, which plays a pivotal role in various physiological processes. Research indicates that HLY78 can reduce developmental toxicity in zebrafish embryos exposed to carbon ion radiation, highlighting its potential as a protective agent against radiation-induced damage . Additionally, it has been shown to attenuate oxidative stress and neuronal apoptosis, suggesting neuroprotective properties .
HLY78 has several promising applications:
Studies have shown that HLY78 interacts specifically with Axin at its DAX domain, enhancing the stability of the Axin-LRP6 complex. This interaction is crucial for effective Wnt signaling activation. The compound's ability to modulate this pathway has been linked to various biological outcomes, including apoptosis regulation and cellular responses to stressors like radiation .
Several compounds exhibit structural or functional similarities to HLY78. Here are a few notable examples:
Compound Name | Structural Features | Mechanism of Action | Unique Aspects |
---|---|---|---|
Lithium | Simple inorganic compound | Activates Wnt signaling via GSK3 inhibition | Well-known mood stabilizer |
Chironex | Phenanthridine derivatives | Modulates β-catenin activity | Natural product with diverse effects |
Cytosporone-B | Derived from fungi | Targets Nur77, affecting metabolism and apoptosis | First natural agonist for Nur77 |
THPN | Long-chain fatty acid derivative | Triggers mitochondrial translocation of Nur77 | Induces autophagic cell death in melanoma |
HLY78's uniqueness lies in its specific action on the DAX domain of Axin, distinguishing it from other compounds that may activate Wnt signaling through different mechanisms or targets.
HLY78 is a phenanthridine-derived chemical compound with the molecular formula C₁₇H₁₇NO₂ and a molecular weight of 267.32 daltons [1] [5] [8]. The compound is characterized by its crystalline solid appearance, typically presenting as a white to beige powder at room temperature [9] [29]. The Chemical Abstracts Service registry number for HLY78 is 854847-61-3, which serves as its unique identifier in chemical databases [1] [4] [8].
The physical properties of HLY78 demonstrate limited aqueous solubility, with the compound being essentially insoluble in water [18]. However, it exhibits good solubility in organic solvents, with dimethyl sulfoxide accommodating up to 53 milligrams per milliliter at elevated temperatures [18]. In ethanol, the solubility reaches approximately 26 milligrams per milliliter, while dimethyl formamide can dissolve up to 12 milligrams per milliliter [28] [32]. These solubility characteristics are consistent with the lipophilic nature of the phenanthridine scaffold.
Physical Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₇H₁₇NO₂ | [1] [5] [8] |
Molecular Weight | 267.32 g/mol | [1] [5] [8] |
Physical Appearance | White to beige crystalline solid | [9] [29] |
Water Solubility | Insoluble | [18] |
Dimethyl Sulfoxide Solubility | 53 mg/mL (warmed) | [18] |
Ethanol Solubility | 26 mg/mL | [18] |
Storage Temperature | 2-8°C | [9] [29] |
The compound requires storage at refrigerated temperatures between 2-8°C to maintain stability [9] [29]. Under appropriate storage conditions, HLY78 demonstrates good chemical stability with a shelf life extending beyond twelve months [19]. The topological polar surface area has been calculated as 21.7 Ų, indicating moderate polarity, while the logarithm of the partition coefficient is 3.5945, confirming its lipophilic character [40].
HLY78 possesses the systematic chemical name 4-ethyl-5,6-dihydro-5-methyl- [1] [3]dioxolo[4,5-j]phenanthridine [8] [9] [19]. The compound features a complex tetracyclic structure built upon the phenanthridine scaffold, which consists of two benzene rings fused to a pyridine ring [24]. The phenanthridine core represents a nitrogen-containing heterocyclic aromatic system that serves as the foundation for numerous biologically active compounds [24] [25].
The structural architecture of HLY78 incorporates several distinctive substituents that differentiate it from the parent phenanthridine molecule [12] [26]. At the C-4 position, an ethyl group extends from the phenanthridine core, while a methyl substituent occupies the nitrogen atom at position 5 [5] [7] [19]. The dihydro configuration indicates partial saturation of one ring within the phenanthridine system, specifically affecting the C5-C6 bond region [7] [12].
A particularly significant structural feature is the presence of a 1,3-dioxolo group fused to the phenanthridine framework at the [4,5-j] positions [5] [7] [8]. This methylenedioxy bridge creates a five-membered dioxole ring that contributes to the overall rigidity and three-dimensional conformation of the molecule [26]. The incorporation of this dioxole moiety is characteristic of lycorine-derived alkaloids and plays a crucial role in the compound's biological activity profile [12] [26].
The simplified molecular-input line-entry system notation for HLY78 is CCC1=CC=CC2=C1N(CC3=CC4=C(C=C32)OCO4)C, which provides a linear representation of the molecular connectivity [5] [7] [19]. The InChI string for the compound is InChI=1S/C17H17NO2/c1-3-11-5-4-6-13-14-8-16-15(19-10-20-16)7-12(14)9-18(2)17(11)13/h4-8H,3,9-10H2,1-2H3, offering a standardized description of the molecular structure [7] [19].
The spectroscopic characterization of HLY78 relies primarily on nuclear magnetic resonance spectroscopy and mass spectrometry techniques for structural confirmation and purity assessment [12] [26]. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, allowing for precise structural assignment and verification of the phenanthridine framework [12].
The proton nuclear magnetic resonance spectrum of HLY78 reveals characteristic signals corresponding to the various functional groups present in the molecule [12]. The ethyl substituent at position 4 generates a typical ethyl pattern with triplet and quartet multiplicity patterns, while the methyl group attached to the nitrogen atom appears as a distinct singlet [12]. The aromatic protons of the phenanthridine system produce complex multiplets in the aromatic region of the spectrum [12].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the spectrum showing signals for all seventeen carbon atoms present in the molecule [12]. The carbonyl carbons of the dioxole ring system exhibit characteristic chemical shifts that confirm the presence of this structural motif [12]. The aromatic carbons of the phenanthridine core appear in the expected downfield region, while the aliphatic carbons of the ethyl and methyl substituents resonate at higher field positions [12].
Mass spectrometry analysis confirms the molecular weight of HLY78 as 267.32 daltons, consistent with the proposed molecular formula C₁₇H₁₇NO₂ [1] [5]. The fragmentation pattern observed in mass spectrometry provides additional structural evidence, with characteristic fragment ions arising from the loss of functional groups and ring-opening reactions [5]. High-resolution mass spectrometry enables precise mass determination, supporting the elemental composition assignment [5].
While specific crystallographic data for HLY78 are not extensively documented in the literature, the compound's crystalline nature suggests an ordered solid-state structure [1] [9]. The crystalline form contributes to the compound's stability and facilitates accurate analytical characterization [9]. X-ray crystallographic analysis would provide detailed three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions [36].
The synthesis of HLY78 represents a sophisticated approach to constructing the complex phenanthridine alkaloid framework through strategic chemical transformations [12] [26]. The compound was originally developed as part of a systematic structural optimization program based on the natural alkaloid lycorine, which served as the lead compound for phenanthridine derivative development [12] [26].
The synthetic route to HLY78 begins with lycorine as the starting material, requiring selective modification of the natural alkaloid structure [12] [26]. The transformation involves conversion of the lycorine framework to the corresponding phenanthridine system through a series of carefully orchestrated chemical reactions [12]. The process necessitates the introduction of the ethyl substituent at position 4 and the methyl group at the nitrogen center, while maintaining the integrity of the dioxole ring system [12] [26].
Key synthetic transformations in the preparation of HLY78 include oxidative rearrangement reactions that convert the lycorine backbone to the phenanthridine architecture [12] [26]. These reactions typically employ oxidizing agents under controlled conditions to achieve the desired structural reorganization while preserving sensitive functional groups [12]. The introduction of alkyl substituents requires selective alkylation reactions that target specific positions within the molecule [12].
The methylenedioxy bridge characteristic of HLY78 can be installed through cyclization reactions involving appropriate precursors containing the necessary functional groups [26]. Alternative synthetic approaches may utilize condensation reactions between substituted benzaldehydes and appropriately functionalized aniline derivatives, followed by cyclization and reduction steps [24] [30]. These methods provide access to diversely substituted phenanthridine derivatives through modular synthetic strategies [24] [30].
Synthetic Step | Reaction Type | Typical Conditions | Yield Range |
---|---|---|---|
Lycorine oxidation | Oxidative rearrangement | Oxidizing agents, controlled temperature | 40-60% |
Alkylation | Nucleophilic substitution | Alkyl halides, base | 60-80% |
Cyclization | Intramolecular condensation | Acid catalysis, heat | 50-70% |
Reduction | Selective reduction | Reducing agents | 70-90% |
Advanced synthetic methodologies for phenanthridine alkaloids include radical cyclization approaches using tributyltin hydride and azobisisobutyronitrile as radical initiators [30]. These methods enable efficient construction of the phenanthridine core through intramolecular radical reactions, followed by aromatization using manganese dioxide [30]. Palladium-catalyzed cross-coupling reactions represent another modern approach to phenanthridine synthesis, although these methods may encounter challenges with debromination side reactions [30].